molecular formula C8H3Br2F2N B1409930 3,4-Dibromo-2,6-difluorophenylacetonitrile CAS No. 1806273-55-1

3,4-Dibromo-2,6-difluorophenylacetonitrile

Cat. No. B1409930
CAS RN: 1806273-55-1
M. Wt: 310.92 g/mol
InChI Key: IXUAJOVANUYNKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dibromo-2,6-difluorophenylacetonitrile is a synthetic compound that has been used in scientific research for a number of applications. It is a colorless, crystalline solid that is soluble in organic solvents, such as dimethyl sulfoxide, acetone, and chloroform. It is a common reagent in organic synthesis and has been used in the synthesis of various compounds, including pharmaceuticals, pesticides, and dyes. This compound has also been used in the development of new catalysts, as well as in the study of the mechanism of action of certain drugs.

Scientific Research Applications

3,4-Dibromo-2,6-difluorophenylacetonitrile has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, such as pharmaceuticals, pesticides, and dyes. It has also been used in the development of new catalysts, as well as in the study of the mechanism of action of certain drugs. Additionally, this compound has been used in the synthesis of new materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 3,4-dibromo-2,6-difluorophenylacetonitrile is not fully understood. However, it is believed to act as a Lewis acid, which can react with a number of different compounds and form complexes. Additionally, this compound can act as a catalyst in certain reactions, such as the Diels-Alder reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,4-dibromo-2,6-difluorophenylacetonitrile are not well understood. However, it is believed to be non-toxic and have no adverse effects on the human body. Additionally, it is believed to be non-carcinogenic.

Advantages and Limitations for Lab Experiments

The advantages of using 3,4-dibromo-2,6-difluorophenylacetonitrile for lab experiments include its high reactivity, low cost, and ease of use. Additionally, this compound is non-toxic and does not produce hazardous byproducts. However, some limitations of using this compound include its low solubility in water, its instability in air, and its low boiling point.

Future Directions

The future directions for the use of 3,4-dibromo-2,6-difluorophenylacetonitrile include its potential use in the synthesis of new materials, such as polymers and nanomaterials. Additionally, this compound could be used in the development of new catalysts and in the study of the mechanism of action of certain drugs. Furthermore, this compound could be used in the synthesis of a variety of compounds, such as pharmaceuticals, pesticides, and dyes. Finally, this compound could be used in the development of new methods for the synthesis of organic compounds.

properties

IUPAC Name

2-(3,4-dibromo-2,6-difluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Br2F2N/c9-5-3-6(11)4(1-2-13)8(12)7(5)10/h3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXUAJOVANUYNKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)Br)F)CC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Br2F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dibromo-2,6-difluorophenylacetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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